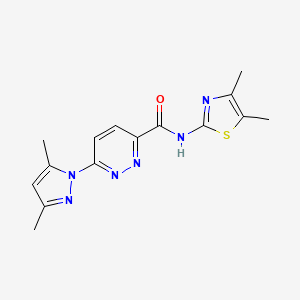

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dimethylthiazol-2-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6OS/c1-8-7-9(2)21(20-8)13-6-5-12(18-19-13)14(22)17-15-16-10(3)11(4)23-15/h5-7H,1-4H3,(H,16,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGUVWKAGHVTGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=NC(=C(S3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dimethylthiazol-2-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.

Formation of the Thiazole Ring: The thiazole ring is synthesized separately, often starting from 4,5-dimethylthiazole precursors.

Coupling Reactions: The pyrazole and thiazole rings are then coupled with a pyridazine derivative through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed on the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products:

Oxidized Derivatives: Various oxidized forms of the compound.

Reduced Derivatives: Dihydropyridazine derivatives.

Substituted Derivatives: Compounds with substituted groups on the pyrazole, thiazole, or pyridazine rings.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound is studied for its potential as a biochemical probe, helping to elucidate biological pathways and mechanisms.

Medicine: The compound shows promise in medicinal chemistry, particularly as a potential therapeutic agent for various diseases due to its unique structural features.

Industry: In industrial applications, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dimethylthiazol-2-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structural analogs and their properties are discussed based on patents and synthesis reports:

Structural Analogues from Patent Literature

- 6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide (EP Patent ): Key Differences: Replaces the 3,5-dimethylpyrazole with a cyclopropanecarboxamido group and introduces a triazole-substituted phenyl ring. The triazole moiety may improve target binding via hydrogen bonding.

- ((4aR)-1-[(2,3-Difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[2-(trifluoromethyl)-4-[6-(trifluoromethyl)pyridin-3-yl]pyrimidin-5-yl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide) (EP 4 374 877 A2 ): Key Differences: Incorporates a pyrrolo-pyridazine core with fluorinated aryl groups.

Crystallinity and Stability

- In contrast, analogs like the cyclopropane derivative () highlight crystalline stability, which is critical for patentability and dosage consistency. SHELX-based refinement methods are standard for confirming such structural properties .

Bioactivity and Assays

- While direct bioactivity data for the target compound are lacking, related pyridazine derivatives in EP 4 374 877 A2 were characterized via LCMS and HPLC, indicating robust synthetic reproducibility .

Computational Insights

- DFT studies (as in ) could predict the target compound’s electronic properties compared to analogs.

Data Table: Structural and Functional Comparison

Biological Activity

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dimethylthiazol-2-yl)pyridazine-3-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse scientific literature.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 270.34 g/mol. The structure features a pyridazine core linked to a thiazole and a pyrazole moiety, contributing to its biological activity.

Biological Activity Overview

The biological activities of pyrazole derivatives are well-documented, with particular emphasis on their anticancer , anti-inflammatory , and antimicrobial properties. The specific compound has shown promising results in various studies.

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines:

-

Cell Line Studies :

- In vitro assays have shown that related pyrazole derivatives possess IC50 values in the micromolar range against human cancer cell lines such as cervix, colon, breast, and lung cancers. For instance, a derivative with a similar structure exhibited an IC50 of 5.13 µM against C6 glioma cells, outperforming standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) .

- Flow cytometry analysis indicated that the mechanism of action involved apoptosis induction in treated cells.

- Mechanisms of Action :

Anti-inflammatory Activity

Pyrazole derivatives have also been explored for their anti-inflammatory properties:

- Inflammation Models : Compounds similar to the target compound have shown effectiveness in reducing inflammatory markers in various models, suggesting potential use in treating inflammatory diseases .

Case Studies

A review of several studies highlights the biological activity of pyrazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.